molecular formula C20H25FN4O2 B2830897 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1226450-72-1

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2830897
CAS No.: 1226450-72-1
M. Wt: 372.444
InChI Key: JXHNXMMYHPCMTA-UHFFFAOYSA-N
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Description

This compound, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide, is a synthetically designed small molecule featuring a complex heterocyclic structure that integrates a substituted pyrimidine core with an acetamide linkage to a fluorinated phenyl ring . The presence of the azepane group and the fluorine atom on the aniline moiety is strategically intended to enhance the molecule's pharmacokinetic properties, potentially leading to improved membrane penetration and increased metabolic stability, which are critical factors in the development of bioactive probes . While this specific molecule's applications are a subject of ongoing investigation, its structural framework is characteristic of compounds screened for activity in medicinal chemistry and drug discovery programs. Related acetamide and heterocyclic compounds have been explored for various biological activities, including serving as potential agents in antifungal combination therapies . Researchers can leverage this complex chemical tool for target identification, mechanism-of-action studies, and as a key intermediate in the synthesis of more specialized compound libraries for high-throughput screening.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-14-7-8-16(12-17(14)21)23-18(26)13-27-19-11-15(2)22-20(24-19)25-9-5-3-4-6-10-25/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHNXMMYHPCMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions to form the desired compound. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.

Chemical Reactions Analysis

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including amidation, oxidation, and substitution. Amidation reactions involve the formation of amide bonds with carboxylic acid substrates, often using catalysts or coupling reagents . Oxidation and substitution reactions can also occur under specific conditions, leading to the formation of different products depending on the reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. It is used in the synthesis of bioactive products with potential anticancer, antifungal, and antibacterial properties . In chemistry, it serves as a precursor for the formation of various heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic effects and interactions with molecular targets. Industrial applications may include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Acetamide Derivatives

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound 3-fluoro-4-methyl C₂₁H₂₆FN₄O₂ 385.46* Not reported Azepane ring, fluoro-methyl substituent
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide 2-(trifluoromethyl) C₂₁H₂₃F₃N₄O₂ 420.43* Not reported Trifluoromethyl group (electron-withdrawing)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide 3-methoxy C₂₀H₂₆N₄O₃ 370.45 Not reported Methoxy group (electron-donating)
Example 83 () 3-fluoro-4-isopropoxy C₃₀H₂₆F₂N₄O₃ 571.20 302–304 Pyrazolo[3,4-d]pyrimidin core

*Calculated using atomic masses.

  • Substituent Effects: Fluorine vs. Fluorine also reduces metabolic degradation compared to methoxy groups . Trifluoromethyl (): The electron-withdrawing trifluoromethyl group increases polarity and may alter binding affinity to hydrophobic enzyme pockets compared to the target’s fluoro-methyl group . Azepane vs. Smaller Rings: The azepane ring in the target compound provides conformational flexibility, which may improve binding to larger active sites (e.g., kinases) compared to rigid substituents .

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound, characterized by its azepane ring and pyrimidine derivative, has garnered attention in medicinal chemistry due to its promising pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H25FN4O2, with a molecular weight of approximately 370.453 g/mol. The presence of a fluorinated phenyl group is significant as fluorine substitution can enhance biological activity through increased lipophilicity and metabolic stability.

Property Value
Molecular FormulaC20H25FN4O2
Molecular Weight370.453 g/mol
Key Functional GroupsAzepane, Pyrimidine, Acetamide

Biological Activity

Preliminary studies have indicated that this compound exhibits several biological activities, particularly in the context of receptor modulation and enzyme inhibition.

The compound's mechanism of action may involve interaction with various G protein-coupled receptors (GPCRs) . GPCRs play a crucial role in mediating cellular responses to hormones and neurotransmitters. The structural features of the compound suggest it could act as an antagonist or agonist at specific GPCRs, leading to alterations in intracellular signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, likely due to the ability to cross the blood-brain barrier. Studies on related compounds have shown that they can reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins, suggesting a possible application in inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the relative potency and specificity of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamideC20H26N4O3Cytotoxic against cancer cells
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chloro-2-fluorophenyl)acetamideC19H22ClFN4O2Anti-inflammatory effects
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamideC21H28N4O3Neuroprotective effects

Q & A

Q. Basic

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4).
  • logP : Reverse-phase HPLC or computational tools (e.g., ACD/logP). Validate experimentally via octanol-water partitioning .

What role do fluorinated and methyl substituents play in the compound's metabolic stability, and how can this be systematically evaluated?

Advanced
Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation. Methyl groups reduce conformational flexibility, improving binding specificity. Evaluate via:

  • Liver microsome assays : Measure metabolite formation.
  • Molecular dynamics simulations : Predict metabolic hotspots .

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